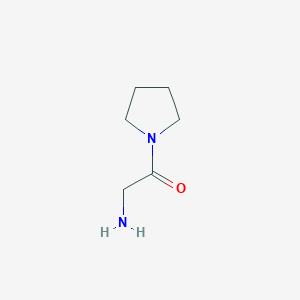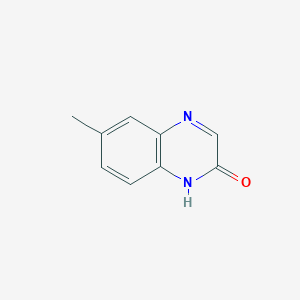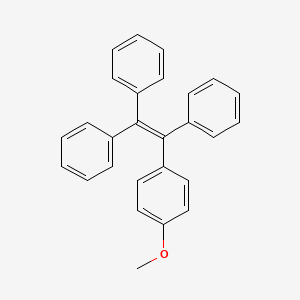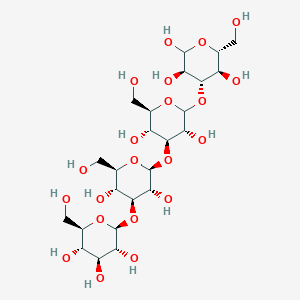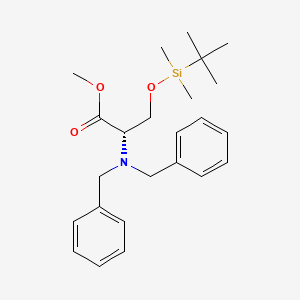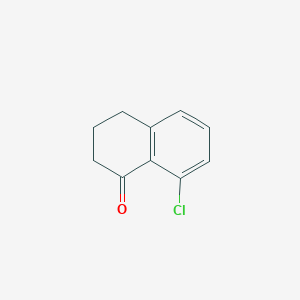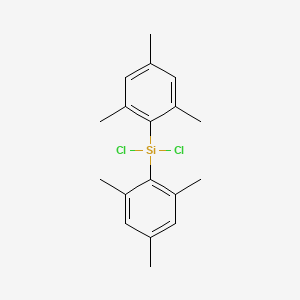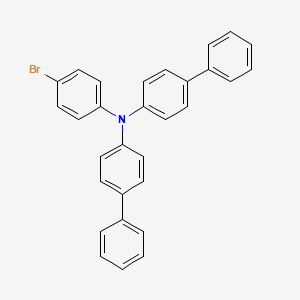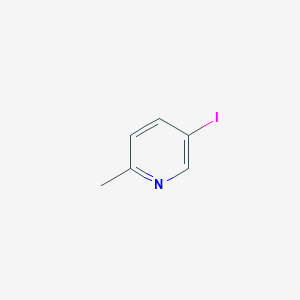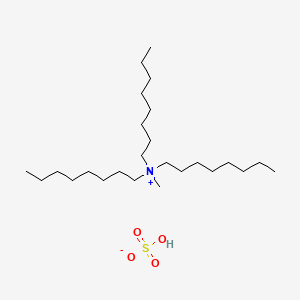![molecular formula C18H18O6 B1589352 (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol CAS No. 162602-04-2](/img/structure/B1589352.png)
(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol
Vue d'ensemble
Description
(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol, otherwise known as 2,3-dihydro-2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol (DBDMC), is a natural product that has recently been found to have a range of potential uses in various scientific research applications. This compound is derived from the bark of the African tree Pausinystalia yohimbe and is a member of the flavonoid family. It has been studied for its potential to be applied in a variety of fields, such as medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antioxidant Activity
This compound exhibits significant antioxidant properties due to its flavonoid structure, which can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress . This application is crucial in the development of treatments for diseases caused by oxidative damage, such as neurodegenerative disorders.
Anti-inflammatory Potential
Research suggests that 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan may inhibit the production of pro-inflammatory cytokines, offering potential therapeutic applications in managing chronic inflammatory diseases .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier and its antioxidant properties make it a candidate for neuroprotective agents, potentially aiding in the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Antimicrobial Properties
Studies indicate that this flavonoid may possess antimicrobial activities against a range of pathogens, suggesting its use in developing new antibiotics or antiseptics .
Cardiovascular Health
Due to its antioxidative effects, 3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan could be beneficial in protecting against atherosclerosis and other cardiovascular diseases by preventing the oxidation of low-density lipoprotein (LDL) cholesterol .
Anti-cancer Research
The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a subject of interest in the development of anti-cancer drugs .
Cognitive Enhancement
There is potential for this compound to enhance cognitive function due to its neuroprotective properties, which could be applied in treating cognitive decline associated with aging or mental disorders .
Diabetes Management
3-Hydroxy-5,7-dimethoxy-3’,4’-methylenedioxyflavan: may play a role in managing diabetes by influencing glucose metabolism and insulin sensitivity, which could lead to new approaches in diabetes treatment .
Propriétés
IUPAC Name |
(2R,3R)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-20-11-6-15(21-2)12-8-13(19)18(24-16(12)7-11)10-3-4-14-17(5-10)23-9-22-14/h3-7,13,18-19H,8-9H2,1-2H3/t13-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQEVQTCAAXTI-FZKQIMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C(O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]([C@H](O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438372 | |
| Record name | (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
CAS RN |
162602-04-2 | |
| Record name | (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



